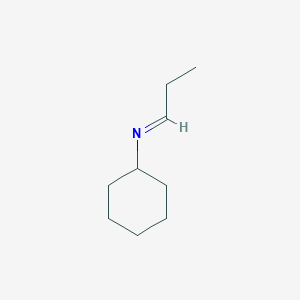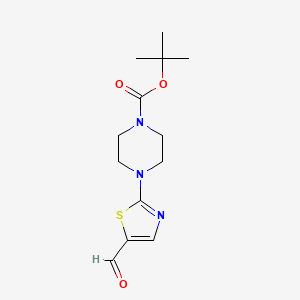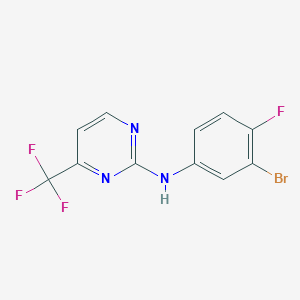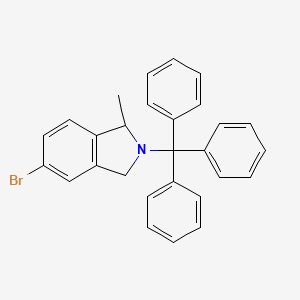
(R)-5-Bromo-1-methyl-2-tritylisoindoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(R)-5-Bromo-1-methyl-2-tritylisoindoline is a complex organic compound that belongs to the class of isoindoles. Isoindoles are heterocyclic compounds containing a benzene ring fused to a pyrrole ring. This specific compound is characterized by the presence of a bromine atom, a methyl group, and a triphenylmethyl group attached to the isoindole core.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (R)-5-Bromo-1-methyl-2-tritylisoindoline typically involves multiple steps, starting from readily available precursors. The key steps include:
Bromination: Introduction of the bromine atom at the 5-position of the isoindole ring.
Methylation: Addition of a methyl group at the 1-position.
Triphenylmethylation: Attachment of the triphenylmethyl group at the 2-position.
These reactions are carried out under controlled conditions, often involving the use of catalysts and specific solvents to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and quality.
化学反应分析
Types of Reactions
(R)-5-Bromo-1-methyl-2-tritylisoindoline undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Reduction of the bromine atom to a hydrogen atom.
Substitution: Replacement of the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoindole oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
科学研究应用
(R)-5-Bromo-1-methyl-2-tritylisoindoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (R)-5-Bromo-1-methyl-2-tritylisoindoline involves its interaction with specific molecular targets and pathways. The bromine atom and the triphenylmethyl group play crucial roles in its binding affinity and selectivity towards these targets. The compound may exert its effects through modulation of enzyme activity, receptor binding, or interference with cellular processes.
相似化合物的比较
Similar Compounds
- (1R)-5-Chloro-1-methyl-2-(triphenylmethyl)-2,3-dihydro-1H-isoindole
- (1R)-5-Fluoro-1-methyl-2-(triphenylmethyl)-2,3-dihydro-1H-isoindole
- (1R)-5-Iodo-1-methyl-2-(triphenylmethyl)-2,3-dihydro-1H-isoindole
Uniqueness
Compared to its analogs, (R)-5-Bromo-1-methyl-2-tritylisoindoline is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties. The bromine atom’s size and electronegativity influence the compound’s reactivity and interactions with molecular targets, making it a valuable compound for various applications.
属性
分子式 |
C28H24BrN |
|---|---|
分子量 |
454.4 g/mol |
IUPAC 名称 |
5-bromo-1-methyl-2-trityl-1,3-dihydroisoindole |
InChI |
InChI=1S/C28H24BrN/c1-21-27-18-17-26(29)19-22(27)20-30(21)28(23-11-5-2-6-12-23,24-13-7-3-8-14-24)25-15-9-4-10-16-25/h2-19,21H,20H2,1H3 |
InChI 键 |
HUWRJTHKCYGECM-UHFFFAOYSA-N |
规范 SMILES |
CC1C2=C(CN1C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C=C(C=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


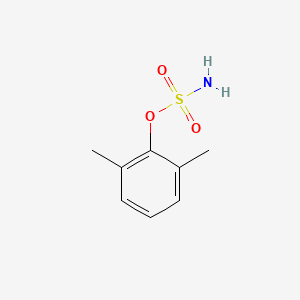
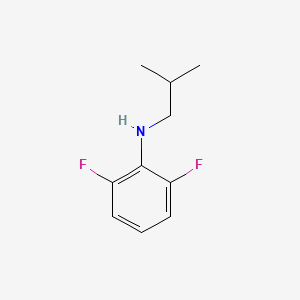
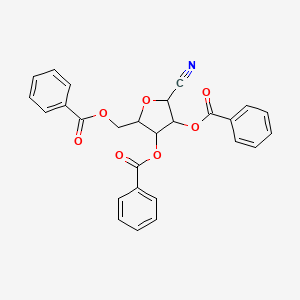
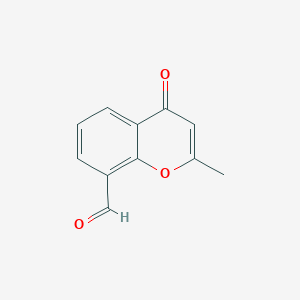
![Carbamic acid, N-(3H-imidazo[4,5-b]pyridin-2-ylmethyl)-, phenylmethyl ester](/img/structure/B8755704.png)
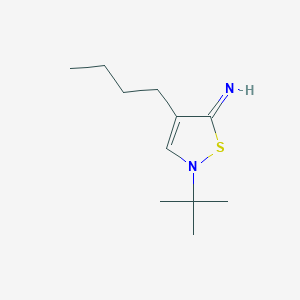

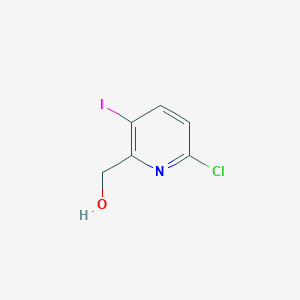
![6-Fluorobenzo[d][1,3]dioxole-5-carbaldehyde](/img/structure/B8755723.png)
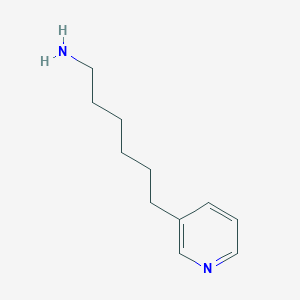
![5-ethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8755735.png)
